Tris(3-aminopropyl)amine (CAS: 4963-47-7), commonly referred to as trpn or TAPA, is a highly versatile tripodal tetramine characterized by a central tertiary amine and three primary amine-terminated propyl arms. In industrial and advanced laboratory procurement, it is primarily selected as a high-density crosslinker, a macrocyclic precursor, and a functionalizing agent for solid-state sorbents [1]. Unlike linear polyamines, its symmetrical, highly branched structure enables the formation of three-dimensional crosslinked networks with unique thermomechanical properties[2]. Furthermore, its extended propyl chain length relative to ethyl-based analogs dictates distinct steric and thermodynamic behaviors, making it a critical building block for low-temperature curing resins, dynamic coordination complexes, and high-capacity carbon capture materials [3].
Buyers frequently attempt to substitute trpn with the more ubiquitous and cheaper ethyl-analog, tris(2-aminoethyl)amine (tren), or linear polyamines like triethylenetetramine (TETA). However, this substitution fundamentally alters material performance and reaction thermodynamics. In coordination chemistry, substituting trpn with tren shifts the chelate ring size from six-membered to five-membered, drastically increasing metal-binding stability and preventing the reversible lability required in dynamic catalytic cycles [1]. In polymer and resin synthesis, the longer propyl arms of trpn provide essential molecular flexibility; replacing it with tren or TETA results in excessively brittle thermosets or shifts the glass transition and curing temperatures outside of viable processing windows [2]. Consequently, for applications requiring specific cavity sizes, reversible binding, or lower-temperature thermal processing, trpn is strictly non-interchangeable.
The incorporation of Tris(3-aminopropyl)amine as a precursor in the synthesis of trifunctional benzoxazine resins (PtPA) significantly lowers the required thermal processing temperature. The tertiary amine embedded in the trpn backbone auto-catalyzes the ring-opening polymerization, allowing thermal homopolymerization to occur at much lower temperatures compared to standard industrial benchmarks [1].
| Evidence Dimension | Thermal homopolymerization (curing) temperature |
| Target Compound Data | 178 °C (PtPA resin synthesized with trpn) |
| Comparator Or Baseline | 250 °C (Classical commercial benzoxazine resins based on bisphenol A and aniline) |
| Quantified Difference | 72 °C reduction in required curing temperature |
| Conditions | Bulk thermal homopolymerization evaluated via rheology and differential scanning calorimetry (DSC) |
Enables the energy-efficient processing of elastomeric resins and prevents the thermal degradation of heat-sensitive substrates during manufacturing.
Tris(3-aminopropyl)amine is highly effective as a covalently grafted amine tether for carbon capture materials due to its optimal chain length and primary amine accessibility. When incorporated into an imine-linked Covalent Organic Framework (COF-609), the trpn-functionalized material demonstrates a massive surge in CO2 uptake capacity under both direct air capture (DAC) and post-combustion conditions, driven by the efficient formation of carbamates [1].
| Evidence Dimension | CO2 uptake capacity at 150 mbar (post-combustion relevant pressure) |
| Target Compound Data | 1.50 mmol/g (33.7 cm3/g STP) for trpn-functionalized COF-609 |
| Comparator Or Baseline | 0.076 mmol/g (1.70 cm3/g STP) for pristine unfunctionalized COF-609-Im |
| Quantified Difference | ~20-fold higher CO2 uptake capacity at 150 mbar (and 1360-fold enhancement at 400 ppm DAC conditions) |
| Conditions | Isotherm measurements at 298 K under dry conditions |
Validates the procurement of trpn as a high-performance functionalization agent for scaling next-generation carbon capture and storage (CCS) materials.
The structural difference of one additional methylene group per arm in trpn compared to tren fundamentally alters its coordination thermodynamics. Trpn forms six-membered chelate rings with transition metals like Cu(II), whereas tren forms five-membered rings. This structural expansion induces steric strain that drastically lowers the stability constant of the resulting metal complex, shifting the geometry from trigonal-bipyramidal to distorted square-pyramidal and increasing complex lability [1].
| Evidence Dimension | Cu(II) complex stability constant (log K) |
| Target Compound Data | log K = 13.21 (for [Cu(trpn)(H2O)]2+) |
| Comparator Or Baseline | log K = 18.5 (for[Cu(tren)(H2O)]2+) |
| Quantified Difference | ~10^5 (5 orders of magnitude) lower stability constant for the trpn complex |
| Conditions | Aqueous potentiometric titration at standard temperature |
Crucial for designing dynamic catalytic systems or reversible metal-scavenging assays where the ultra-tight binding of tren would poison the catalyst or prevent metal release.
Directly leveraging its ability to reduce homopolymerization temperatures by over 70 °C, trpn is the optimal precursor for advanced benzoxazine and epoxy resins where energy efficiency or substrate thermal sensitivity is a priority [1].
Based on its proven ability to increase CO2 uptake by orders of magnitude in COFs and MOFs, trpn is highly recommended for functionalizing porous networks intended for atmospheric or post-combustion carbon capture [2].
Utilizing its ~10^5 lower binding stability with Cu(II) relative to tren, trpn is the preferred tripodal ligand for synthesizing labile metal complexes that require reversible substrate binding or rapid catalytic turnover [3].
The extended propyl arms of trpn provide a larger internal cavity size when cyclized, making it an essential building block for synthesizing polyazamacrocycles designed to selectively encapsulate larger anions or bulky metal cations [3].
Corrosive